(S)-(-)-2-Formamidosuccinic anhydride
Overview
Description
(S)-(-)-2-Formamidosuccinic anhydride is an organic compound that belongs to the class of anhydrides It is a derivative of succinic acid and contains a formamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-(-)-2-Formamidosuccinic anhydride can be synthesized through the dehydration of (S)-(-)-2-formamidosuccinic acid. This dehydration can be achieved using reagents such as acetyl chloride or phosphoryl chloride under controlled conditions . The reaction typically involves heating the acid with the dehydrating agent to remove water and form the anhydride.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance the efficiency and yield of the reaction. The use of catalysts such as sulfuric acid or other strong acids can facilitate the dehydration process, making it more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-2-Formamidosuccinic anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form (S)-(-)-2-formamidosuccinic acid.
Aminolysis: Reacts with amines to form amides.
Alcoholysis: Reacts with alcohols to form esters.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions at room temperature.
Aminolysis: Requires the presence of amines and can be conducted at moderate temperatures.
Alcoholysis: Involves the use of alcohols and may require acidic or basic catalysts to proceed efficiently.
Major Products Formed
Hydrolysis: (S)-(-)-2-formamidosuccinic acid.
Aminolysis: Corresponding amides.
Alcoholysis: Corresponding esters.
Scientific Research Applications
(S)-(-)-2-Formamidosuccinic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce formamido groups into molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-(-)-2-Formamidosuccinic anhydride involves nucleophilic acyl substitution reactions. The compound’s anhydride group is highly reactive and can be attacked by nucleophiles such as water, amines, and alcohols. This leads to the formation of various products depending on the nucleophile involved . The molecular targets and pathways include interactions with enzymes and other proteins that facilitate these reactions.
Comparison with Similar Compounds
Similar Compounds
Succinic anhydride: A simpler anhydride derived from succinic acid without the formamido group.
Maleic anhydride: An anhydride derived from maleic acid, used in similar applications but with different reactivity due to its structure.
Phthalic anhydride: An anhydride derived from phthalic acid, commonly used in the production of plasticizers and resins.
Uniqueness
This functional group allows for specific interactions in biochemical and synthetic processes, making it valuable in specialized research and industrial applications .
Properties
IUPAC Name |
N-(2,5-dioxooxolan-3-yl)formamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO4/c7-2-6-3-1-4(8)10-5(3)9/h2-3H,1H2,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTMVZIUYVECNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC1=O)NC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90955237 | |
Record name | (2,5-Dioxooxolan-3-yl)methanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90955237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33605-73-1 | |
Record name | (S)-N-(Tetrahydro-2,5-dioxo-3-furyl)formamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033605731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2,5-Dioxooxolan-3-yl)methanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90955237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-N-(tetrahydro-2,5-dioxo-3-furyl)formamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.885 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is N-Formyl-L-aspartic anhydride primarily used for?
A1: N-Formyl-L-aspartic anhydride is a crucial intermediate in the synthesis of aspartame, a widely used artificial sweetener. [, ]
Q2: What are the optimal conditions for synthesizing N-Formyl-L-aspartic anhydride?
A2: Research indicates that the optimal conditions for synthesizing N-Formyl-L-aspartic anhydride involve using magnesium oxide as a catalyst in a solvent mixture of formic acid and acetic anhydride. The reaction typically achieves its highest yield (around 85-90%) at a temperature of 50°C and a reaction time of 5 hours. [, ] The molar ratio of reagents also plays a critical role, with the ideal ratio of magnesium oxide: formic acid: acetic anhydride: L-aspartic acid being 0.01:1.2:2.5:1.0. []
Q3: How does the choice of solvent impact the synthesis of N-Formyl-L-aspartic anhydride?
A3: While acetic anhydride is commonly employed as the primary solvent, research suggests that incorporating a C3-C6 secondary alcohol can be beneficial. The addition of the secondary alcohol helps consume any excess formic acid present in the reaction mixture. This modification simplifies subsequent reactions by eliminating the need for extensive purification steps. []
Q4: What is the next step in aspartame synthesis after obtaining N-Formyl-L-aspartic anhydride?
A4: After synthesizing N-Formyl-L-aspartic anhydride, the subsequent step involves reacting it with L-phenylalanine. This reaction, typically carried out in acetic acid, yields N-formyl-α-L-aspartyl-L-phenylalanine, the direct precursor to aspartame. Optimizing this reaction requires careful control of parameters like temperature, reaction time, and the ratio of reactants. []
Q5: Are there alternative methods to synthesize N-Formyl-L-aspartic anhydride?
A5: While the use of magnesium oxide as a catalyst is well-documented, some research explores alternative synthetic approaches. Patents like those described in [] and [] suggest different methods for producing N-Formyl-L-aspartic anhydride. These alternative methods may offer advantages in terms of yield, purity, or environmental impact, although specific details are not provided in the abstracts.
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